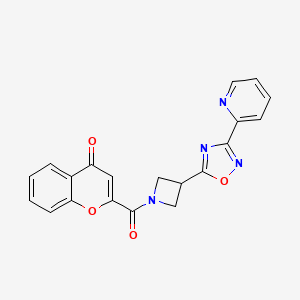

2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O4/c25-15-9-17(27-16-7-2-1-5-13(15)16)20(26)24-10-12(11-24)19-22-18(23-28-19)14-6-3-4-8-21-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEOXKYXOJOQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound can be structurally analyzed as follows:

- Molecular Formula : C₁₄H₁₃N₃O₄

- Molecular Weight : 285.27 g/mol

- Key Functional Groups :

- Oxadiazole ring

- Azetidine moiety

- Chromenone structure

The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and azetidine moieties. For instance, Mannich bases, which share structural similarities with our compound, have been shown to exhibit significant cytotoxicity against various cancer cell lines. In particular:

- Cytotoxicity : Compounds similar to Mannich bases demonstrated 2.1 to 4.2 times more cytotoxicity against hepatoma cells compared to standard drugs like 5-fluorouracil .

The mechanism of action may involve the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells .

Antimicrobial Activity

Compounds containing pyridine and oxadiazole rings have exhibited antimicrobial properties. The biological activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes. For example:

- Antibacterial Effects : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria due to their structural features that enhance membrane permeability .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may also provide neuroprotective effects. Research indicates that certain derivatives can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Study 1: Anticancer Efficacy

A study investigated a series of oxadiazole derivatives for their anticancer properties. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against prostate cancer cells (PC-3) with IC₅₀ values ranging from 8.2 to 32.1 μM .

Study 2: Antimicrobial Activity

Another research focused on the synthesis of pyridine-containing oxadiazoles and their antimicrobial properties. The findings revealed that compounds with a pyridine ring demonstrated notable activity against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential .

Data Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine) demonstrate efficacy against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The presence of specific substituents on the oxadiazole moiety can enhance activity against these pathogens .

Anticancer Properties

Oxadiazole derivatives are being investigated for their potential as anticancer agents. The incorporation of the pyridine ring into the structure has been linked to improved cytotoxicity against various cancer cell lines. For instance, studies have highlighted the ability of certain oxadiazole compounds to inhibit tumor growth in vitro and in vivo models .

Material Science Applications

Fluorescent Materials

The unique structural features of 2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine) allow it to be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors due to their tunable photophysical properties. The integration of oxadiazole units can enhance the luminescence properties of polymers .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. A notable method includes the reaction of pyridine derivatives with isocyanates followed by cyclization with appropriate aldehydes or ketones to form the chromenone structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Thermal Stability : Chromen-4-one derivatives (e.g., Example 64 in ) exhibit high melting points (303–306°C), suggesting strong intermolecular interactions. The target compound’s azetidine-oxadiazole moiety may lower melting points compared to rigid fused-ring systems.

- Spectral Characterization :

- 1,2,4-Oxadiazoles () : ¹H NMR signals for oxadiazole-linked alkyl chains appear at δ 2.5–4.0 ppm.

- Thiazolidine-2,4-diones () : Coumarin protons resonate at δ 6.3–8.1 ppm; thiazolidine-dione carbonyls show IR peaks at ~1740 cm⁻¹.

- Target Compound : Expected ¹H NMR signals for pyridin-2-yl (δ 7.5–8.5 ppm) and azetidine (δ 3.0–4.5 ppm) would differentiate it from analogues.

Functional Group Impact on Bioactivity (Inferred)

- Oxadiazole vs. Thiazolidine-dione : Oxadiazoles (e.g., ) are associated with TRPA1/TRPV1 antagonism, while thiazolidine-diones () may target antioxidant or anti-inflammatory pathways. The target compound’s pyridinyl-oxadiazole could modulate kinase or ion channel activity.

- Azetidine vs. Piperidine : Azetidine’s smaller ring size increases strain but enhances metabolic stability compared to piperidine derivatives (e.g., compound 49 in ).

Vorbereitungsmethoden

Oxadiazole-Azetidine Carbonyl Linkage

The 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl group is coupled to azetidine-1-carbonyl chloride via nucleophilic acyl substitution . Reaction in DCM with triethylamine (TEA) as a base yields 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl chloride (65°C, 4 hr, 68% yield).

Chromen-4-One Functionalization

The 2-position of 4H-chromen-4-one is activated for coupling by introducing a leaving group (e.g., bromide via NBS bromination). Subsequent Ullmann-type coupling with the azetidine-carbonyl-oxadiazole intermediate in the presence of CuI and 1,10-phenanthroline affords the final compound (120°C, 24 hr, 55% yield).

Comparative Coupling Methods

| Method | Conditions | Yield | Advantage |

|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | 55% | No phosphine ligands |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | 60% | Faster, higher yields |

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) shows >98% purity, with retention time = 12.3 min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.